N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide is a synthetic compound known for its diverse biological activities and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its therapeutic potential in treating diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide typically involves multi-step chemical reactions. The process begins with the acylation of piperidine derivatives, followed by sulfonylation and amidation reactions. For instance, the treatment of piperidine with ethylsulfonyl chloride under basic conditions can yield the desired sulfonylated product. Subsequent reactions with acetylamino phenyl derivatives lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Amidation: The formation of amide bonds through reactions with amines.
Common Reagents and Conditions
Common reagents used in these reactions include ethylsulfonyl chloride, acetyl chloride, and various amines. Reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfonylated and amidated derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and N-[3-(acetylamino)phenyl]-1-naphthamide.
Uniqueness
N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-3-24(22,23)19-9-5-6-13(11-19)16(21)18-15-8-4-7-14(10-15)17-12(2)20/h4,7-8,10,13H,3,5-6,9,11H2,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIEVKFWPIEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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